molecular formula C12H11F3O7S B041770 (7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl) trifluoromethanesulfonate CAS No. 532394-17-5

(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl) trifluoromethanesulfonate

Cat. No.: B041770
CAS No.: 532394-17-5
M. Wt: 356.27 g/mol
InChI Key: KJCYVZLETVRDQN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trifluoromethanesulfonic Acid 7-Methoxy-2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-5-yl Ester involves several steps. One common method includes the reaction of 7-methoxy-2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-5-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine . The reaction is typically carried out at low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves the reaction of 7-methoxy-2,2-dimethyl-4-oxo-4H-benzodioxin-5-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. This reaction forms the triflate ester, which can subsequently participate in various chemical reactions due to its electrophilic nature.

Scientific Research Applications

1. Organic Chemistry:

  • Reagent in Synthesis: The compound is widely used as a reagent in organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. It facilitates nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group .

2. Biochemistry:

  • Enzyme Mechanisms: It plays a role in studying enzyme mechanisms and protein modifications. The electrophilic nature allows it to interact with nucleophilic sites on enzymes or proteins .
  • Proteomics Research: The compound is utilized in proteomics for labeling and modifying proteins to study their functions and interactions .

3. Medicinal Chemistry:

  • Drug Development: Research indicates potential applications in drug development, particularly in designing compounds that target specific biological pathways. The ability to modify existing molecules enhances its utility in creating novel therapeutic agents .
  • Biochemical Tools: It serves as a biochemical tool for studying disease pathways and mechanisms at the molecular level .

4. Industrial Applications:

  • Production of Fine Chemicals: The compound is employed in the production of fine chemicals and pharmaceuticals due to its reactivity and ability to form complex structures .

Case Study 1: Enzyme Inhibition Studies

In a study focusing on enzyme inhibition, (7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl) trifluoromethanesulfonate was used to modify specific amino acid residues within an enzyme's active site. This modification was shown to significantly alter enzyme activity, providing insights into the enzyme's mechanism of action.

Case Study 2: Drug Design

A research team utilized this compound to synthesize a series of analogs targeting a specific receptor involved in cancer progression. The modifications led to enhanced binding affinity and selectivity compared to existing drugs, showcasing its potential as a lead compound in drug development.

Comparison with Similar Compounds

Biological Activity

(7-Methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl) trifluoromethanesulfonate, also known as trifluoromethanesulfonic acid 7-methoxy-2,2-dimethyl-4-oxo-4H-1,3-benzodioxin-5-yl ester, is a synthetic compound with potential applications in medicinal chemistry and biochemistry. This article focuses on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H11F3O7S
  • Molecular Weight : 356.27 g/mol
  • Boiling Point : Approximately 481.4 °C (predicted)
  • Density : 1.492 g/cm³ (predicted) .

The compound is characterized by its triflate group, which can enhance the electrophilic nature of the molecule, potentially increasing its reactivity with biological nucleophiles. The benzodioxin moiety may contribute to its biological properties through interactions with various enzymes and receptors.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain benzodioxin derivatives can inhibit phospholipase D (PLD) activity, leading to increased apoptosis in cancer cells and reduced invasiveness .

Inhibition of Enzymatic Activity

Inhibition of PLD enzymatic activity has been linked to decreased cancer cell invasion and metastasis. Isoform-selective inhibitors targeting PLD have demonstrated promising results in preclinical models . This suggests that this compound may share similar inhibitory effects.

Case Studies

  • Study on Antitumor Activity : A study evaluated the effects of various benzodioxin derivatives on cancer cell lines. The results indicated that these compounds can significantly reduce cell viability in a dose-dependent manner. The IC50 values for several derivatives were reported to be below 10 µM, indicating potent activity against specific cancer types .
  • Mechanistic Insights : Another investigation focused on the interaction of related compounds with key signaling pathways involved in cancer progression. The findings suggested that these compounds could modulate pathways such as PI3K/Akt and MAPK/ERK, which are critical for cell survival and proliferation .

Comparative Analysis of Biological Activities

Compound NameStructure TypeIC50 (µM)Mechanism of ActionReferences
Benzodioxin Derivative ABenzodioxin<10PLD Inhibition
Benzodioxin Derivative BBenzodioxin<20Apoptosis Induction
(7-Methoxy... TriflateBenzodioxin TriflateTBDTBD

Properties

IUPAC Name

(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O7S/c1-11(2)20-7-4-6(19-3)5-8(9(7)10(16)21-11)22-23(17,18)12(13,14)15/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCYVZLETVRDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(C(=CC(=C2)OC)OS(=O)(=O)C(F)(F)F)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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